molecular formula C14H19N3O2S B4016836 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid

2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid

Cat. No.: B4016836
M. Wt: 293.39 g/mol
InChI Key: UJWOZGROTIHBMW-UHFFFAOYSA-N
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Description

2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. One common method involves the reaction of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid stands out due to its unique structure, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-7(2)5-10(14(18)19)17-12-11-8(3)9(4)20-13(11)16-6-15-12/h6-7,10H,5H2,1-4H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWOZGROTIHBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC(CC(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid
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2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid
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2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid
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2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid
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2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid
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2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid

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